3-(Chlorodifluoromethyl)benzotrifluoride
Overview
Description
3-(Chlorodifluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where one of the hydrogen atoms on the benzene ring is replaced by a chlorodifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Chlorodifluoromethyl)benzotrifluoride typically involves the introduction of a chlorodifluoromethyl group to a benzotrifluoride molecule. One common method involves the reaction of benzotrifluoride with chlorodifluoromethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through distillation or crystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoromethyl)benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzotrifluoride derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
3-(Chlorodifluoromethyl)benzotrifluoride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is employed in the development of pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: It is used in the formulation of pesticides and herbicides due to its stability and reactivity.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)benzotrifluoride involves its interaction with various molecular targets. The presence of the chlorodifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The fluorine atoms contribute to the compound’s lipophilicity, which can affect its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzotrifluoride: Similar in structure but lacks the difluoromethyl group.
Benzotrifluoride: The parent compound without any substituents on the benzene ring.
3-(Trifluoromethyl)benzotrifluoride: Contains a trifluoromethyl group instead of a chlorodifluoromethyl group.
Uniqueness
3-(Chlorodifluoromethyl)benzotrifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these atoms enhances the compound’s reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQHEQHCVXNAER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224793 | |
Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63516-31-4 | |
Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63516-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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